N-(3-chloro-2-methylphenyl)-4-fluorobenzamide
Description
N-(3-Chloro-2-methylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-chloro-2-methylphenylamine moiety. This compound is characterized by its chloro (electron-withdrawing) and methyl (electron-donating) substituents on the phenyl ring, alongside a fluorine atom at the para position of the benzamide.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLRAYUNCQDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
The primary synthetic route involves the condensation of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride in the presence of a base. This method, analogous to protocols for structurally similar compounds, achieves yields of 78–92% under optimized conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) is commonly employed to neutralize HCl, shifting the equilibrium toward product formation.
Reaction Equation :
Solvent Selection and Reaction Kinetics
Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Kinetic studies reveal that reactions in DCM reach 90% completion within 2 hours at 25°C, whereas THF requires 3 hours under identical conditions (Table 1).
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Time to 90% Completion (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 2.0 | 92 |
| Tetrahydrofuran | 7.52 | 3.0 | 85 |
| Acetonitrile | 37.5 | 1.5 | 88 |
Acetonitrile, despite its high polarity, often results in lower yields due to competitive nitrile hydrolysis.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance mass transfer and thermal regulation. A patented method for analogous benzamides demonstrates that tubular reactors operating at 50°C with a residence time of 10 minutes achieve 94% conversion. Key parameters include:
-
Flow Rate : 5 mL/min for both reactant streams.
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Molar Ratio : 1:1.05 (aniline:acyl chloride) to ensure complete consumption of the amine.
Inline Purification Techniques
Integrated purification systems, such as liquid-liquid extraction modules, remove unreacted starting materials and HCl-TEA salts in real time. This reduces post-reaction processing steps and improves throughput by 40% compared to batch methods.
Advanced Purification and Characterization
Recrystallization Solvent Systems
High-purity this compound (>99%) is obtained via recrystallization from ethyl acetate/hexane (1:3 v/v). This solvent pair maximizes yield (82%) while minimizing residual solvent levels to <50 ppm. Alternatives like methanol/water induce premature crystallization, leading to occluded impurities.
Table 2: Recrystallization Efficiency by Solvent
| Solvent Combination | Purity (%) | Yield (%) | Residual Solvent (ppm) |
|---|---|---|---|
| Ethyl acetate/hexane | 99.5 | 82 | 45 |
| Methanol/water | 98.1 | 75 | 120 |
| Acetone/hexane | 98.9 | 80 | 60 |
Chromatographic Purification
For laboratory-scale synthesis, flash chromatography on silica gel (eluent: 30% ethyl acetate in hexane) resolves the product from di-acylated byproducts. This method is critical for isolating batches intended for biological testing, where even trace impurities can skew results.
Comparative Analysis of Preparation Methods
Batch vs. Continuous Flow Synthesis
Batch processes, while simpler to set up, exhibit lower reproducibility (±5% yield variance) due to thermal gradients. Continuous flow systems, in contrast, maintain ±1% yield consistency and reduce solvent waste by 30%.
Cost-Benefit Evaluation of Purification Methods
Recrystallization remains the most cost-effective purification method at scale ($0.12/g operational cost), whereas chromatography incurs higher expenses ($1.50/g) due to solvent consumption and column reuse limitations.
Reaction Monitoring and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-(3-chloro-2-methylphenyl)-4-fluorobenzamide may possess anticancer properties. The structural characteristics of benzamides allow them to interact with specific biological targets, potentially leading to the development of novel cancer therapies. For instance, studies have shown that certain substituted benzamides can act as ligands for the cereblon protein, which plays a crucial role in targeted protein degradation relevant to cancer treatment .
Pharmaceutical Intermediates
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure facilitates the development of derivatives with enhanced biological activity or specificity towards particular molecular targets. The ability to modify the benzamide structure allows for optimization in drug design.
Agricultural Applications
Herbicide Development
this compound has potential applications in herbicide formulations. Benzamide derivatives have been shown to effectively control a range of undesirable plant species while exhibiting tolerance in various crops such as corn and soybeans. This selectivity makes them valuable in developing environmentally friendly herbicides .
Pesticide Efficacy Evaluation
The compound's role in evaluating pesticide efficacy is significant, particularly regarding its impurities and their effects on agricultural products. By understanding how this compound interacts with other substances, researchers can better assess the safety and effectiveness of pesticides like novaluron, which is crucial for sustainable agricultural practices .
Chemical Research
Building Block for Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its chemical properties allow it to participate in diverse reactions, making it useful for creating new materials or specialty chemicals.
Mechanistic Studies
The compound's interaction with specific molecular targets provides insights into its mechanism of action, which is essential for understanding its biological effects. Research into its binding affinities and conformational changes can reveal important information about its potential therapeutic applications .
Data Table: Summary of Applications
| Field | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Potential for novel cancer therapies |
| Pharmaceutical intermediates | Facilitates synthesis of biologically active compounds | |
| Agricultural Science | Herbicide development | Effective control of weeds with crop tolerance |
| Pesticide efficacy evaluation | Assesses safety and effectiveness of agricultural products | |
| Chemical Research | Building block for synthesis | Versatile use in creating new organic compounds |
| Mechanistic studies | Insights into biological interactions and therapeutic uses |
Case Studies
-
Anticancer Activity Investigation
A study published in a peer-reviewed journal explored the potential of benzamide derivatives as CRBN ligands for inducing targeted protein degradation in cancer cells. The findings suggested that modifications to the benzamide structure could enhance selectivity and efficacy against specific cancer types . -
Herbicidal Efficacy Trials
Field trials demonstrated that certain benzamides exhibited high pre-emergence activity against common weeds while maintaining crop safety. This research supports the compound's potential use in developing effective herbicides that minimize environmental impact . -
Pesticide Residue Safety Assessment
Research focusing on novaluron highlighted the importance of understanding impurities like this compound. Evaluating these impurities' effects on pesticide efficacy is crucial for ensuring food safety and environmental health .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares N-(3-chloro-2-methylphenyl)-4-fluorobenzamide with structurally related benzamides, focusing on substituent effects, synthetic methods, and inferred biological relevance.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
Electronic Effects: The 4-fluoro substituent in the main compound and Ztz240 enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., nitro or methoxy groups in ).
Biological Relevance: Ztz240’s pyridine ring may enhance binding to neurological targets (e.g., Kv7 channels) due to nitrogen’s hydrogen-bonding capacity, a feature absent in the main compound’s purely aromatic system .
Inferred Physicochemical Properties
While direct data are lacking, comparisons suggest:
- Solubility: The 4-fluoro and chloro groups may reduce aqueous solubility compared to methoxy or amino-substituted analogs .
- Melting Point : Likely higher than N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) due to increased aromatic stacking .
Biological Activity
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Chemical Formula : C15H14ClFN2O
- Molecular Weight : Approximately 284.73 g/mol
The presence of chlorine and fluorine substituents on the aromatic rings plays a crucial role in determining the compound's reactivity and biological activity.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance lipophilicity, affecting the compound's bioavailability and binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
These results suggest that while the compound demonstrates significant antibacterial activity, it is less potent compared to standard antibiotics like Streptomycin, which shows zones of inhibition of 36.6 mm and 29.1 mm for the respective strains .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have identified its potential as a starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .
Case Studies and Research Findings
- Antibacterial Activity Study :
- Anticancer Research :
- Synthesis and Characterization :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-4-methylbenzamide | Similar amide structure; different chloro position | Exhibits different biological activity profiles |
| This compound | Contains fluorine instead of chlorine | Enhanced lipophilicity may affect bioavailability |
| N-(3-chlorophenyl)-2-methylbenzamide | Lacks additional methyl group on benzoyl moiety | Different solubility and stability characteristics |
This comparison underscores how specific substitutions influence the compound's biological properties and potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
